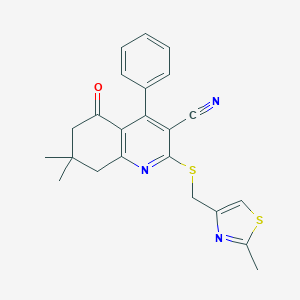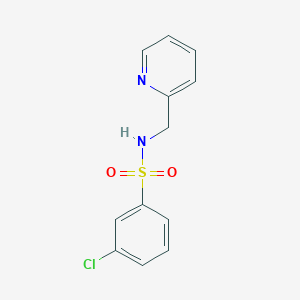![molecular formula C10H9ClFN5OS B492749 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide CAS No. 454675-74-2](/img/structure/B492749.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a substituted acetamide moiety
Mecanismo De Acción
Target of Action
Compounds with a similar structure, such as 1,2,4-triazoles, are known to have a wide spectrum of pharmacological activities . They have been reported to possess antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties .
Mode of Action
It’s known that 1,2,4-triazoles, which are part of the compound’s structure, can inhibit various enzymes and interact with different biological targets . The compound’s interaction with its targets and any resulting changes would depend on the specific target and the context of its use.
Biochemical Pathways
Compounds with a similar structure have been reported to affect various biochemical pathways . For instance, some 1,2,4-triazoles are known to inhibit kinases, lysine-specific demethylase 1, and acidic mammalian chitinase .
Pharmacokinetics
It’s known that the compound is a white crystalline solid with high solubility in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the context of its use. Given the wide range of activities associated with 1,2,4-triazoles , the compound could potentially have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s high solubility in water could influence its distribution in aqueous environments. Additionally, the compound is reported to have minimal impact on humans and the environment under general use conditions .
Análisis Bioquímico
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been reported to be a potent inhibitor of kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase . The nature of these interactions is complex and involves various biochemical pathways.
Cellular Effects
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism of action is complex and involves multiple biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3-chloro-4-fluoroaniline in the presence of an acylating agent like acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Tin(II) chloride, iron powder.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: Formed from oxidation of the sulfanyl group.
Amines: Formed from reduction of nitro groups.
Substituted Phenyl Derivatives: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Agriculture: Used as a precursor for the synthesis of herbicides and pesticides.
Materials Science: Employed in the development of new materials with unique electronic and optical properties.
Comparación Con Compuestos Similares
Similar Compounds
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar biological activities.
4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides: Known for their antifungal and antibacterial properties.
Uniqueness
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide is unique due to its combination of a triazole ring, sulfanyl group, and substituted acetamide moiety, which confer distinct chemical reactivity and biological activity .
Propiedades
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN5OS/c11-6-3-5(1-2-7(6)12)14-8(18)4-19-10-15-9(13)16-17-10/h1-3H,4H2,(H,14,18)(H3,13,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIMBIKZGVIAAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NNC(=N2)N)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B492667.png)
![N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B492668.png)
![N-(4-tert-butylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B492670.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492672.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492673.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B492677.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-phenyl-1,2,4-thiadiazol-5-yl)acetamide](/img/structure/B492679.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B492680.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide](/img/structure/B492681.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B492682.png)


